Robinetin
Overview
Description
Robinetin is a flavonoid compound, specifically a flavonol, which is a type of polyphenolic compound. It is naturally found in certain plants, including the black locust tree (Robinia pseudoacacia). Flavonoids like this compound are known for their antioxidant properties and potential health benefits .
Mechanism of Action
Target of Action
Robinetin has been found to target several key proteins and enzymes in the body. One of the primary targets of this compound is CD38 , a multifunctional enzyme involved in calcium signaling . This compound also targets p300 , a histone acetyltransferase, which plays a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets in a unique way. It docks into the HAT domain pocket of p300 , leading to the abrogation of its catalytic activity . This interaction results in the suppression of the p300-CD38 axis , which is implicated in metabolic abnormalities in the liver . This compound also exhibits antioxidant activity by scavenging radicals .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates lipogenesis-related transcription factors, thereby decreasing triglyceride accumulation . It also influences the hydrogen-atom transfer (HAT) , single electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) mechanisms, which are related to its antioxidant activity .
Pharmacokinetics
The solubility of this compound in different solvents such as water, dimethylsulfoxide (dmso), methanol, and benzene, which can affect its bioavailability, has been investigated .
Result of Action
This compound’s action results in several molecular and cellular effects. It significantly decreases triglyceride accumulation and improves plasma insulin levels . It also reduces liver mass and lipid droplet size . Furthermore, this compound has been found to inhibit DNA, RNA, and protein synthesis in certain bacteria, suggesting potential antimicrobial properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solvent in which this compound is dissolved can affect its antioxidant activity . The energetically favored solvents follow the trends water > DMSO > benzene > methanol for this compound .
Biochemical Analysis
Biochemical Properties
Robinetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit HIV integrase cleavage and integration in a dose-dependent manner . This compound also inhibits the DNA synthesis in Proteus vulgaris, and the RNA synthesis in S. aureus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid peroxidation and protein glycosylation . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits HIV integrase cleavage and integration, thereby preventing the virus from integrating its genetic material into the host cell . This compound also inhibits the synthesis of DNA and RNA in certain bacteria, potentially disrupting their growth and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Robinetin can be synthesized through various chemical reactions involving the hydroxylation of flavonoid precursors. One common method involves the use of flavonoid intermediates, which are hydroxylated at specific positions to yield this compound. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the hydroxylation process .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as the wood of the black locust tree. Conventional extraction methods include Soxhlet extraction, maceration with stirring, and ultrasonic extraction. Soxhlet extraction is particularly efficient, yielding high concentrations of this compound in a relatively short time .
Chemical Reactions Analysis
Types of Reactions: Robinetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Robinetin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and antioxidant mechanisms.
Biology: Investigated for its potential role in protecting cells from oxidative stress.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations
Comparison with Similar Compounds
- Fisetin
- Myricetin
- Quercetin
- Kaempferol
Robinetin’s unique hydroxylation pattern and its effectiveness in specific antioxidant mechanisms make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEDEYVDCDYMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197654 | |
Record name | Robinetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-31-3 | |
Record name | Robinetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robinetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robinetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Robinetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBINETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6DBC4U7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does robinetin exert its anti-mutagenic effects?
A1: this compound directly interacts with certain mutagens, such as benzo[a]pyrene 7,8-diol-9,10-epoxide-2 (a metabolite of benzo[a]pyrene), accelerating their disappearance from cell-free solutions. [] This interaction suggests a potential mechanism for inhibiting the mutagenicity of these compounds.
Q2: What is the role of this compound in metabolic abnormalities?
A2: Studies suggest that this compound can improve metabolic health by targeting the p300-CD38 axis. [] It exhibits anti-histone acetyltransferase (HAT) activity and can dock into the HAT domain pocket of p300, a histone acetyltransferase, potentially disrupting its activity. This interaction leads to decreased CD38 expression and improvements in triglyceride accumulation and insulin sensitivity. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C15H10O7 and a molecular weight of 302.236 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: this compound has been characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry. Its UV absorbance spectrum displays a distinct maximum at a wavelength of 368 nm. [] NMR (1H NMR, 13C NMR, and 2D NMR) and FAB-MS analyses have also been employed to elucidate its structure. []
Q5: How stable is this compound under different storage conditions?
A5: While specific studies on the stability of this compound under various storage conditions are limited in the provided research, one study investigated the impact of thermal treatments (steam sterilization and oven drying) on its stability in black locust wood. [] Results indicated that this compound was susceptible to thermal degradation, with a significant decrease in its amount after the treatments. []
Q6: Does this compound possess any known catalytic properties?
A6: There is no mention of this compound exhibiting catalytic properties within the provided research papers.
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of this compound with various targets.
Q8: Have any QSAR models been developed for this compound?
A8: While specific QSAR models for this compound are not mentioned in the provided research, studies have explored the structure-activity relationship (SAR) of this compound and related flavonoids, establishing correlations between their chemical structures and biological activities. [, , ]
Q9: How does the number and position of hydroxyl groups affect this compound's antioxidant activity?
A9: Studies comparing the antioxidant activity of this compound and other flavonoids suggest that the number and position of hydroxyl groups significantly influence their radical scavenging ability. [, ] this compound, with five hydroxyl groups, exhibits strong antioxidant activity, although slightly lower than quercetin, which possesses six hydroxyl groups. [] The presence of a catechol moiety in the B-ring and a hydroxyl group at the 3-position of the C-ring appears to be crucial for potent antioxidant activity. []
Q10: Does the presence of a glycosidic bond affect this compound's biological activity?
A10: While the provided research focuses primarily on this compound aglycone, one study investigated the bioconversion of quercetin glucosides using Aspergillus acueletus LS04-3, resulting in the formation of this compound. [] This finding suggests that microbial biotransformation could influence the biological activity of flavonoid glycosides.
Q11: Is there information available regarding SHE regulations specific to this compound?
A11: The provided research papers primarily focus on the scientific aspects of this compound, without delving into specific SHE regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: Limited information is available on the PK/PD of this compound within the provided research. One study investigated the metabolism of myricetin and related compounds in rats, finding that this compound undergoes ring-fission and dehydroxylation by intestinal microflora, leading to the formation of various metabolites excreted in urine. []
Q13: What in vitro models have been used to study this compound's activity?
A13: Various in vitro models, including bacterial assays and cell lines, have been employed to investigate this compound's biological activity.
Q14: What animal models have been used to study this compound?
A14: Animal studies, particularly in mice and rats, have been conducted to assess this compound's effects on tumorigenesis, [, ] renal toxicity, [] and metabolic perturbations. [] These studies have provided valuable insights into the in vivo activity of this compound.
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